1-(3-Methoxyphenyl)ethanol

Catalog No.
S1894665
CAS No.
23308-82-9
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methoxyphenyl)ethanol

CAS Number

23308-82-9

Product Name

1-(3-Methoxyphenyl)ethanol

IUPAC Name

1-(3-methoxyphenyl)ethanol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3

InChI Key

ZUBPFBWAXNCEOG-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC)O

Canonical SMILES

CC(C1=CC(=CC=C1)OC)O

Specific Scientific Field: The field of application is medicinal chemistry, specifically in the synthesis of pharmaceuticals.

Comprehensive and Detailed Summary of the Application: “1-(3-Methoxyphenyl)ethanol” is used in the synthesis of Lusutrombopag, a medication used to treat thrombocytopenia . It is a key precursor in the synthesis process .

Detailed Description of the Methods of Application or Experimental Procedures: The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) is an attractive method to access this important compound . A carbonyl reductase from Novosphingobium aromaticivorans (CBR) was used to completely convert 100 g/L of 1a to (S)-1b . Furthermore, a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .

Thorough Summary of the Results or Outcomes Obtained: The Km and kcat of recombinant NoCR towards 1a were 0.66 mmol/L and 7.5 s-1, and the catalytic efficiency kcat/Km was 11.3 mmol/s.L . NoCR showed high catalytic activity and stereoselectivity towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring, indicating that NoCR is a valuable biocatalyst with potential practical applications .

Synthesis of 3-Methoxy-2,6-dimethylphenethyl Alcohol

1-(3-Methoxyphenyl)ethanol, also known as 1-(3-methoxyphenyl)ethan-1-ol, is an organic compound with the molecular formula C9_9H12_{12}O2_2 and a molecular weight of 152.19 g/mol. It appears as a colorless to light yellow liquid at room temperature, with a boiling point of approximately 133 °C at 15 mmHg and a flash point of 104 °C. The compound features a methoxy group (-OCH3_3) positioned para to the hydroxyl group (-OH) on a phenyl ring, which significantly influences its chemical properties and biological activity .

Currently, there is no scientific research readily available describing a specific mechanism of action for 1-(3-Methoxyphenyl)ethanol.

  • Mild skin and eye irritation: The hydroxyl group can cause irritation upon contact [].
  • Low to moderate acute toxicity: Organic compounds with similar structures can exhibit this property [].
Typical of alcohols and aromatic compounds. Notably, it can undergo:

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.
  • Esterification: Reacting with carboxylic acids can produce esters, which are useful in synthetic organic chemistry.
  • Substitution Reactions: The methoxy group can be involved in electrophilic aromatic substitution reactions, leading to diverse derivatives .

Research indicates that 1-(3-Methoxyphenyl)ethanol possesses notable biological activities. It has been studied for its potential neuroprotective effects and its role as a precursor in the synthesis of pharmaceuticals. For instance, it has been linked to the synthesis of Rivastigmine, a drug used for treating Alzheimer's disease, highlighting its significance in medicinal chemistry .

Several methods exist for synthesizing 1-(3-Methoxyphenyl)ethanol:

  • Asymmetric Hydrogenation: Utilizing catalysts such as iridium complexes allows for the selective reduction of ketones to yield enantiomerically enriched alcohols. This method is particularly effective for producing high-purity compounds .
  • Biocatalysis: The use of microorganisms like Lactobacillus paracasei has been reported for the bioreduction of acetophenones to their corresponding alcohols, showcasing an environmentally friendly approach to synthesis .
  • Conventional Organic Synthesis: Traditional methods involve the reduction of 3-methoxyacetophenone using reducing agents such as lithium aluminum hydride or sodium borohydride .

1-(3-Methoxyphenyl)ethanol finds applications in various fields:

  • Pharmaceutical Industry: It serves as an important intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
  • Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and flavorings.
  • Chemical Research: As a building block in organic synthesis, it aids in the development of new compounds with desired properties .

Interaction studies involving 1-(3-Methoxyphenyl)ethanol have primarily focused on its pharmacological interactions. Research has shown that it may influence neurotransmitter systems and exhibit protective effects against neurodegeneration. Additionally, studies on its metabolic pathways reveal interactions with various enzymes that could affect drug metabolism and efficacy .

1-(3-Methoxyphenyl)ethanol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
1-PhenylethanolC8_8H10_{10}OLacks the methoxy group; simpler structure; different reactivity.
1-(4-Methoxyphenyl)ethanolC9_9H12_{12}OMethoxy group at para position; alters biological activity.
3-MethoxyacetophenoneC9_9H10_{10}O2_2Ketone functional group; used as a precursor in similar syntheses.
(S)-1-(3-Methoxyphenyl)ethanolC9_9H12_{12}OEnantiomeric form; significant in pharmacological applications due to stereochemistry.

The uniqueness of 1-(3-Methoxyphenyl)ethanol lies in its specific structural arrangement and functional groups, which confer distinct physical properties and biological activities compared to these similar compounds. Its ability to act as a chiral building block makes it particularly valuable in medicinal chemistry and organic synthesis .

Molecular Architecture

International Union of Pure and Applied Chemistry Name Validation

The compound under investigation possesses the validated International Union of Pure and Applied Chemistry name 1-(3-methoxyphenyl)ethanol [1]. This nomenclature reflects the systematic naming conventions where the primary functional group, the secondary alcohol, takes precedence in the naming hierarchy [1]. The structure consists of a benzene ring bearing a methoxy substituent at the meta position (position 3) relative to the ethanol side chain [2] [1]. Alternative nomenclature systems recognize this compound as 3-methoxy-alpha-methylbenzyl alcohol or benzenemethanol, 3-methoxy-alpha-methyl-, demonstrating the consistency across different naming conventions [2] [1].

The molecular formula is established as C₉H₁₂O₂ with a molecular weight of 152.19 grams per mole [2] [1]. The Chemical Abstracts Service registry number 23308-82-9 provides unambiguous identification for this compound [2] [1]. The exact mass determination yields 152.083729621 daltons, confirming the molecular composition through high-resolution mass spectrometric analysis [1].

PropertyValueReference
Molecular FormulaC₉H₁₂O₂ [2] [1]
Molecular Weight (g/mol)152.19 [2] [1]
Chemical Abstracts Service Registry Number23308-82-9 [2] [1]
International Union of Pure and Applied Chemistry Name1-(3-methoxyphenyl)ethanol [2] [1]
Exact Mass (Da)152.083729621 [1]
Monoisotopic Mass (Da)152.083729621 [1]

Stereochemical Considerations

The compound exhibits stereochemical complexity due to the presence of one undefined atom stereocenter [1]. The chiral center is located at the carbon atom bearing the hydroxyl group, specifically the carbon adjacent to the aromatic ring [3] [4]. This stereogenic center allows for the existence of two enantiomeric forms: the (R)-1-(3-methoxyphenyl)ethanol and the (S)-1-(3-methoxyphenyl)ethanol [3] [5] [4].

The (R)-enantiomer has been assigned the Chemical Abstracts Service registry number 120523-12-8, while the (S)-enantiomer corresponds to registry number 129940-69-8 [5] [4]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, aromatic ring, methyl group, and hydrogen atom are prioritized according to their atomic numbers and connectivity [4].

Experimental investigations have demonstrated that both enantiomers can be synthesized and isolated with high enantiomeric purity [6] [7]. The presence of the chiral center imparts optical activity to the molecule, allowing for the determination of absolute configuration through various analytical techniques including Nuclear Magnetic Resonance spectroscopy with chiral auxiliaries and optical rotation measurements [4] [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 1-(3-methoxyphenyl)ethanol through both proton and carbon-13 Nuclear Magnetic Resonance techniques [6] [7]. The proton Nuclear Magnetic Resonance spectrum reveals distinctive coupling patterns that confirm the molecular structure and stereochemical environment [6].

The methyl protons attached to the chiral carbon appear as a doublet at δ 1.49 parts per million with a coupling constant of 6.4 hertz, indicating vicinal coupling with the methine proton [6]. The methine proton bearing the hydroxyl group resonates as a quartet at δ 4.89 parts per million with the same coupling constant, confirming the three-bond coupling relationship [6]. The methoxy group generates a characteristic singlet at δ 3.81-3.82 parts per million for the three equivalent protons [6].

The aromatic protons display complex multiplet patterns in the region δ 6.80-7.28 parts per million, reflecting the meta-disubstituted benzene ring system [6]. The hydroxyl proton appears as a broad singlet at δ 2.0 parts per million, with the broadening attributed to rapid exchange phenomena under the measurement conditions [6].

Nuclear Magnetic Resonance TypeChemical Shift (δ parts per million)Multiplicity/CouplingReference
¹H Nuclear Magnetic Resonance (Methyl protons)1.49 (d, J = 6.4 Hz, 3H)Doublet, J = 6.4 Hz [6]
¹H Nuclear Magnetic Resonance (Methine proton)4.89 (q, J = 6.4 Hz, 1H)Quartet, J = 6.4 Hz [6]
¹H Nuclear Magnetic Resonance (Methoxy group)3.81-3.82 (s, 3H)Singlet [6]
¹H Nuclear Magnetic Resonance (Hydroxyl proton)2.0 (s, 1H)Singlet (broad) [6]
¹H Nuclear Magnetic Resonance (Aromatic protons)6.80-7.28 (m, 4H)Multiplet [6]

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework [6]. The methyl carbon resonates at δ 25.2 parts per million, while the methine carbon bearing the hydroxyl group appears at δ 70.4 parts per million [6]. The methoxy carbon signal occurs at δ 55.3 parts per million, and the aromatic carbons span the region δ 110.9-159.8 parts per million [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(3-methoxyphenyl)ethanol reveals characteristic fragmentation patterns typical of secondary alcohols [10] [11] [12]. The molecular ion peak at mass-to-charge ratio 152 exhibits weak intensity or may be entirely absent, consistent with the general behavior of alcohols under electron impact ionization conditions [10] [12].

The fragmentation pathways follow predictable patterns for secondary alcohols [10] [11] [12]. Alpha-cleavage represents the predominant fragmentation mechanism, involving the cleavage of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon [10] [12]. This process generates fragment ions at mass-to-charge ratio 45, corresponding to the [CH₃CHOH]⁺ ion, which typically appears as a base peak or high-intensity signal [12].

Dehydration processes result in the loss of water molecules (mass-to-charge ratio 18) from the molecular ion, producing fragment ions at mass-to-charge ratio 134 [10] [12]. Additionally, the loss of the hydroxyl radical (mass-to-charge ratio 17) generates ions at mass-to-charge ratio 135, although these typically exhibit lower relative intensities [10].

The aromatic portion of the molecule contributes significantly to the fragmentation pattern [10]. Benzylic cleavage produces the benzyl cation at mass-to-charge ratio 91, which can rearrange to form the tropylium ion, a particularly stable aromatic species [10]. The methoxyphenyl cation appears at mass-to-charge ratio 107, resulting from the loss of the ethyl group from the molecular ion [10].

Fragment TypeMass-to-Charge Ratio ValueRelative IntensityFragmentation Mechanism
Molecular Ion [M]⁺-152Weak/AbsentInitial ionization
Loss of hydroxyl [M-17]⁺135LowLoss of hydroxyl radical
Loss of water [M-18]⁺134ModerateDehydration process
Alpha-cleavage [CH₃CHOH]⁺45Base peak regionCarbon-carbon bond cleavage next to hydroxyl
Benzoyl cation [C₇H₇O]⁺121ModerateRing fragmentation
Methoxyphenyl cation [C₇H₇O]⁺107Moderate-HighLoss of ethyl group
Benzyl cation [C₇H₇]⁺91HighBenzylic cleavage
Tropylium ion [C₇H₇]⁺91HighRearrangement to tropylium

Computational Chemistry Insights

Molecular Orbital Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular orbital characteristics of 1-(3-methoxyphenyl)ethanol [13] [14] [15]. The computational investigations employ various functional approaches, with the B3LYP functional and Perdew, Burke and Ernzerhof functionals demonstrating reliable performance for alcohol-containing systems [14] [16].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the electronic properties governing reactivity and spectroscopic behavior [13] [17]. The molecular orbital calculations reveal the distribution of electron density across the aromatic ring system and the influence of the methoxy substituent on the electronic structure [15]. The meta-positioning of the methoxy group creates distinct electronic effects compared to ortho and para isomers [15].

Gauge-including atomic orbital calculations enable accurate prediction of Nuclear Magnetic Resonance chemical shifts through quantum mechanical approaches [14]. The computational results demonstrate excellent correlation with experimental Nuclear Magnetic Resonance data when appropriate basis sets and functionals are employed [14]. The calculations particularly excel in predicting the chemical shifts of carbon atoms in the aromatic region and the methoxy carbon [14].

The electronic structure calculations also provide insights into hydrogen bonding interactions and intermolecular forces [18] [14]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, with computational studies revealing the preferred geometries for hydrogen-bonded complexes [14] [15].

Conformational Analysis

Conformational analysis through computational methods reveals the preferred spatial arrangements of 1-(3-methoxyphenyl)ethanol [16] [19] [20]. The molecule exhibits rotational freedom around the carbon-carbon bond connecting the aromatic ring to the alcohol functionality, generating multiple conformational isomers [16] [20].

Density functional theory calculations with dispersion corrections provide accurate energetic descriptions of the conformational landscape [16] [21]. The B3LYP-D2 and B3LYP-D3 functionals incorporate London dispersion forces, which prove crucial for accurately describing the weak intermolecular interactions that stabilize different conformational arrangements [21].

The conformational preferences are influenced by intramolecular interactions between the hydroxyl group and the aromatic ring system [19] [20]. Steric interactions between the methyl group and the aromatic substituents also contribute to the relative stabilities of different conformers [20]. The methoxy group orientation relative to the hydroxyl functionality creates additional conformational complexity [15].

Vibrational frequency calculations at optimized geometries confirm the nature of stationary points on the potential energy surface [16] [19]. Zero-point energy corrections provide more accurate relative energies between conformational isomers, often altering the predicted conformational preferences compared to electronic energies alone [16].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23308-82-9

Dates

Modify: 2023-08-16

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